

mebeverine clinical pharmacology absorption distribution metabolism excretion

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Compound Focus: Mebeverine Hydrochloride

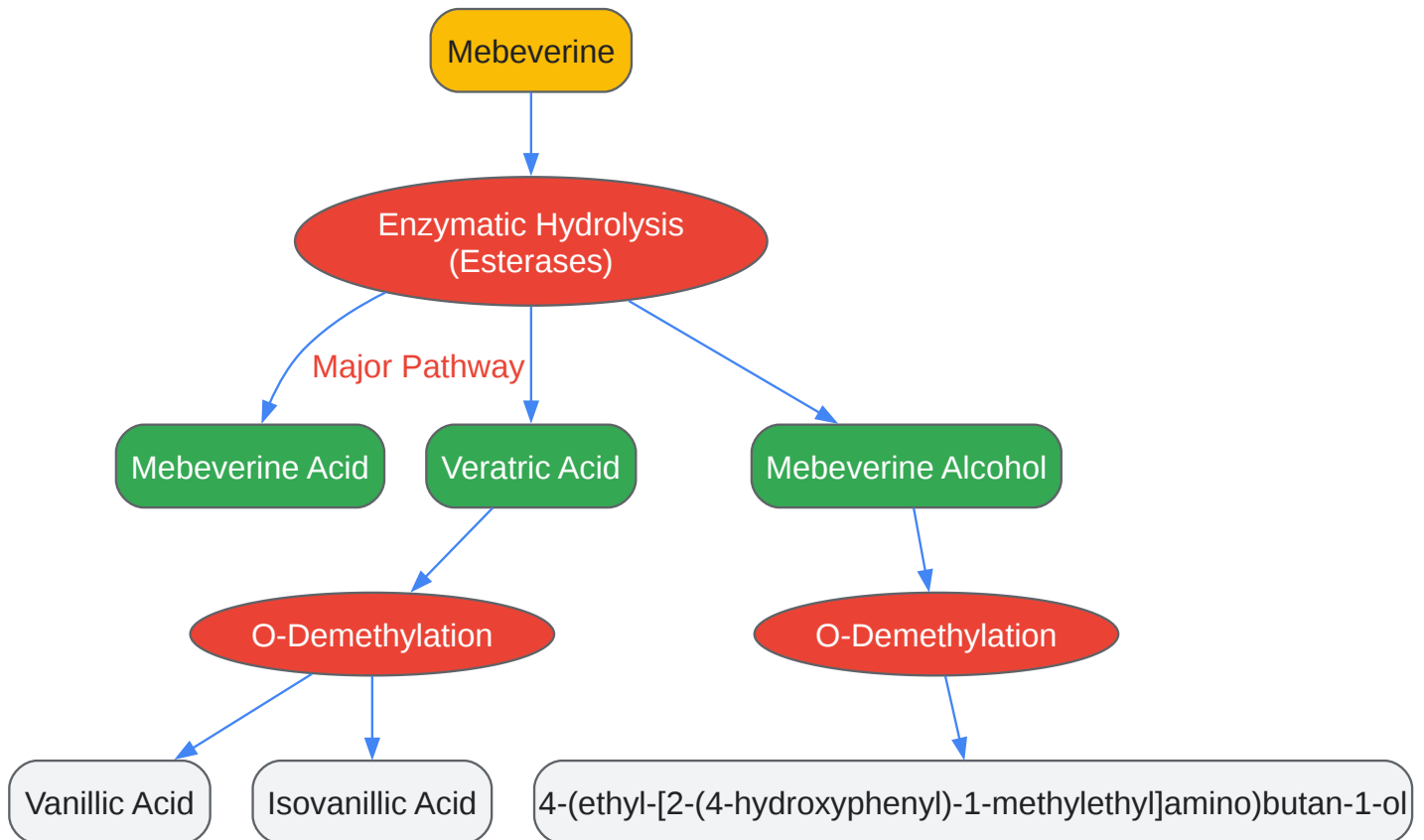
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Metabolic Pathways and Circulating Metabolites

Mebeverine is an ester prodrug that undergoes rapid hydrolysis. The metabolic pathway involves two primary metabolites that are further broken down.



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Figure 1: The primary metabolic pathway of mebeverine, showing hydrolysis into major acid and minor alcohol metabolites, followed by further transformations.

- **Primary Hydrolysis:** Mebeverine is rapidly hydrolyzed into **veratric acid** and **mebeverine alcohol** [1] [2]. A secondary metabolite, **mebeverine acid** (the de-esterified acid moiety), is also formed and has been identified as the **main circulating metabolite in man** [3].
- **Relative Abundance:** After a single oral dose, peak plasma concentrations of mebeverine acid are approximately **1000-fold higher** than those of mebeverine alcohol [3]. **Negligible circulating concentrations** of the parent mebeverine drug are found in humans, demonstrating extensive first-pass metabolism [1].
- **Secondary Metabolism:** Veratric acid undergoes *O*-demethylation to form **vanillic acid** and **isovanillic acid**, which can be further *O*-demethylated to **protocatechuic acid**. The mebeverine alcohol moiety can also be *O*-demethylated to a phenolic derivative [2].
- **Excretion Profile:** In 24 hours, about **44% of the dose** is recovered in urine. The total excretion of the acid moiety (veratric acid and its metabolites) accounts for **97.6%** of the dose, while the alcohol

moiety accounts for only 5.5% [2]. Most metabolites are excreted as conjugates [2].

Experimental Methodologies in Key Studies

The following table outlines the core experimental designs from pivotal pharmacokinetic and metabolic studies.

Study Focus	Experimental Model & Design	Key Analytical Methods
Hydrolysis & First-Pass Metabolism [1]	In vitro: Incubation in fresh human/rat plasma. Use of esterase inhibitor (physostigmine). In vivo: Oral (270 mg) and IV (2 mg) administration to human volunteers and rats.	HPLC for determination of mebeverine and veratric acid in plasma.
Metabolite Identification [2]	Oral administration of 270 mg mebeverine HCl to five healthy volunteers. Collection of 24-hour urine samples.	Gas Chromatography/Mass Spectrometry (GC/MS) for identification of urinary metabolites.
Circulating Metabolites [3]	Single oral dose of 405 mg mebeverine HCl to four healthy human volunteers. Serial blood and urine collection.	Reversed-Phase HPLC with Coulometric Detection for assaying mebeverine acid and alcohol in plasma and urine.
Formulation Comparison [4]	Randomized crossover study in 12 healthy subjects. Single doses and multiple doses (200 mg b.i.d. MR capsule vs 135 mg t.i.d. plain tablet).	Pharmacokinetic analysis of plasma samples to determine C_{max} , t_{max} , and half-life.

Formulation Strategies to Overcome Metabolism

The short half-life and extensive metabolism drive development of modified-release formulations to improve efficacy and patient compliance.

- **Controlled-Release Formulations:** A pharmacokinetic study demonstrated that a modified-release 200 mg capsule provides a lower C_{max} , later t_{max} , and longer elimination half-life compared to a plain tablet, allowing for a twice-daily regimen instead of three times daily [4].
- **Gastroretentive Drug Delivery Systems (GRDDS):** Research has developed floating matrix tablets and floating raft systems to prolong gastric retention and drug release [5]. An optimized floating tablet (FT-10) and raft system (FRS-11) showed floating times of 34 ± 5 sec and 15 ± 7 sec, respectively, and remained buoyant for over 12 hours, providing sustained release profiles [5].

- **Vesicular Carriers:** Niosomes (vesicles of non-ionic surfactants) have been investigated to encapsulate Mebeverine HCl, aiming to provide controlled release and potentially enhance oral bioavailability by protecting the drug from hydrolysis [6].

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